molecular formula C24H22N2O4S B2615382 (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-38-8

(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2615382
CAS No.: 893310-38-8
M. Wt: 434.51
InChI Key: KGJJOCGMSHSOBO-HZHRSRAPSA-N
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Description

The compound (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic molecule that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazine Core: This step often involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. For example, starting from 2-aminobenzenethiol and an appropriate aldehyde or ketone, the benzothiazine ring can be formed under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aniline reacts with an electrophilic intermediate.

    Addition of the Methylene Group: The methylene bridge is typically introduced through a condensation reaction, such as the Knoevenagel condensation, involving the methoxyphenyl amine and a suitable aldehyde.

    Final Functionalization: The final steps involve the introduction of the 4-methylbenzyl group and the oxidation to form the 2,2-dioxide functionality. This can be achieved using reagents like benzyl halides and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

Biologically, benzothiazine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, compounds with similar structures have been explored for their potential to inhibit enzymes or receptors involved in disease processes. This compound might be evaluated for its efficacy in treating conditions such as infections, inflammation, or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The methoxyphenyl and methylbenzyl groups might enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one
  • (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-chlorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Uniqueness

Compared to similar compounds, (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may exhibit unique properties due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents can affect its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(3E)-3-[(3-methoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-10-12-18(13-11-17)16-26-22-9-4-3-8-21(22)24(27)23(31(26,28)29)15-25-19-6-5-7-20(14-19)30-2/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJJOCGMSHSOBO-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)OC)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)OC)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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